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Ranatuerin-2AVb

Cat. No.: B1576043
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Description

Ranatuerin-2AVb is a synthetic antimicrobial peptide (AMP) originally identified in the skin secretions of the Moor frog ( Rana arvalis ) . This 28-amino acid peptide, with the sequence GLMDMVKGAAKNLFASALDTLKCKITGC, belongs to the ranatuerin-2 family and is characterized by a C-terminal cyclic domain known as a "Rana box," formed by a disulfide bond between two cysteine residues . The three-dimensional conformation of related ranatuerin peptides has been shown to adopt a helix-turn-helix motif, which is crucial for its interaction with microbial membranes . A computed structure model for this compound is available with a confident global pLDDT score of 84.44, indicating good model reliability . As an AMP, this compound exerts its primary research value through its broad-spectrum antibacterial activity . Its mechanism of action, shared with similar ranatuerin peptides, is believed to involve membrane disruption . These peptides are typically cationic and amphipathic, allowing them to interact with and permeabilize the negatively charged membranes of bacteria, leading to rapid cell death . This membrane-targeting mechanism is a key area of investigation for overcoming conventional antibiotic resistance. Studies on analogous peptides highlight the potential research applications of this compound in exploring novel anti-infective agents, structure-activity relationships (SAR) of AMPs, and the specific functional role of the disulfide-stabilized Rana box . This product is supplied as a lyophilized powder and is intended for research use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antibacterial

sequence

GLMDMVKGAAKNLFASALDTLKCKITGC

Origin of Product

United States

Isolation and Advanced Structural Elucidation Methodologies of Ranatuerin 2avb

Methodologies for Isolation of Ranatuerin-2AVb from Natural Sources

Ranatuerin peptides are typically sourced from the skin secretions of amphibians. mdpi.comnih.gov The isolation of a specific peptide like this compound from this complex biological matrix is a significant challenge that requires robust purification strategies.

The initial step involves obtaining the skin secretions from the host organism. These secretions represent a complex mixture of numerous peptides and proteins. The crude secretion is then subjected to initial purification steps. This typically involves lyophilization (freeze-drying) to remove water and concentrate the non-volatile components. The resulting dried material is then redissolved in an appropriate acidic solution, often aqueous trifluoroacetic acid (TFA), which prepares the sample for subsequent chromatographic separation by ensuring peptide solubility and protonation. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant and most effective technique for the preparative separation and purification of peptides from complex mixtures. nih.gov In the case of ranatuerin peptides, crude extracts are fractionated using RP-HPLC. mdpi.com This technique separates molecules based on their hydrophobicity.

The process involves injecting the peptide solution onto a chromatography column packed with a nonpolar stationary phase (e.g., C8 or C18 silica). nih.gov A mobile phase, typically a gradient of increasing organic solvent concentration (like acetonitrile) in an aqueous acidic solution (like 0.1% TFA), is then passed through the column. nih.gov Peptides elute from the column at different times based on their relative hydrophobicity, allowing for their separation. Fractions are collected and screened for the presence of the target peptide, often guided by mass spectrometry. nih.govresearchgate.net The fractions containing the pure peptide are pooled and lyophilized. nih.gov

Table 1: Typical Parameters for RP-HPLC Purification of Ranatuerin-Family Peptides

Parameter Description
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase C8 or C18 silica-based columns. nih.gov
Mobile Phase A Aqueous acid, e.g., 0.1% to 0.2% Trifluoroacetic Acid (TFA) in water. nih.govnih.gov
Mobile Phase B Organic solvent with acid, e.g., 0.1% to 0.2% TFA in acetonitrile. nih.govnih.gov
Gradient A linear gradient of increasing concentration of Mobile Phase B. nih.gov

| Detection | UV absorbance, typically at 214 nm and 280 nm. |

Comprehensive Structural Characterization of this compound

Following purification, the primary, secondary, and tertiary structures of this compound are determined using a suite of advanced analytical methods.

High-resolution mass spectrometry is an indispensable tool for the precise determination of molecular weight and the de novo sequencing of novel peptides. mdpi.com Techniques such as electrospray ionization (ESI) coupled with high-resolution mass analyzers like Orbitrap or Fourier-transform ion-cyclotron resonance (FT-ICR) are employed. mdpi.com

For sequencing, tandem mass spectrometry (MS/MS) is utilized. In this process, the purified peptide ion is isolated in the mass spectrometer and fragmented. Fragmentation methods such as Collision-Induced Dissociation (CID) or Higher-Energy Collision-Induced Dissociation (HCD) break the peptide backbone at predictable locations, generating a series of fragment ions. mdpi.com The mass differences between these fragments correspond to individual amino acid residues, allowing for the reconstruction of the peptide's amino acid sequence. mdpi.com Through this methodology, the primary structure of this compound has been identified.

Table 2: Primary Structure of this compound

Property Detail Source
Amino Acid Sequence GLMDMVKGAAKNLFASALDTLKCKITGC uaem.mx

| Method of Determination | High-Resolution Tandem Mass Spectrometry | mdpi.com |

While mass spectrometry reveals the primary structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the key technique for determining the three-dimensional solution structure of peptides. nih.gov By analyzing the interactions between atomic nuclei within the peptide, NMR can provide information on bond connectivity, dihedral angles, and the proximity of amino acid residues in space.

For a peptide like this compound, NMR experiments would be conducted in different solvent environments to understand its conformational flexibility. For instance, a related peptide, Ranatuerin-2CSa, was shown to be unstructured in a simple aqueous solution but adopts a well-defined conformation in a membrane-mimicking solvent mixture of 2,2,2-trifluoroethanol (B45653) (TFE) and water. nih.gov

Data from NMR experiments are used to calculate structural restraints (e.g., distances from Nuclear Overhauser Effect measurements) that feed into molecular modeling programs. This process generates a detailed 3D model of the peptide's structure.

Studies on closely related ranatuerin peptides have revealed common structural motifs.

Helix-Turn-Helix Motif: A study of Ranatuerin-2CSa in a TFE/water mixture identified a distinct helix-turn-helix conformation. nih.gov This structure consists of two alpha-helical regions connected by a turn. nih.gov

Helix-Loop Motif: The analysis of Ranatuerin-2-AW (R2AW) identified it as a helix-loop peptide. nih.gov

α-Helical Structure: The presence of α-helical structures in ranatuerin peptides is often confirmed using Circular Dichroism (CD) spectroscopy, which measures the differential absorption of circularly polarized light and is a hallmark of specific secondary structures. nih.gov For many ranatuerins, an α-helical structure is predominantly observed in membrane-mimicking environments like TFE. nih.govnih.gov

These findings suggest that this compound likely adopts a similar amphipathic α-helical conformation, a common feature for antimicrobial peptides that is crucial for their biological activity.

Table 3: Common Secondary Structural Features in the Ranatuerin-2 (B1576050) Family

Structural Motif Description Method of Determination Relevant Example
α-Helix A common secondary structure where the polypeptide chain is coiled. NMR, Circular Dichroism (CD) Spectroscopy. nih.govnih.gov Ranatuerin-2CSa, R2AW. nih.govnih.gov
Helix-Turn-Helix Two α-helices joined by a short stretch of amino acids. nih.gov NMR Spectroscopy. nih.gov Ranatuerin-2CSa. nih.gov
Helix-Loop An α-helix connected to a less-structured loop region, often containing a disulfide bridge. nih.gov Structure Prediction, CD Spectroscopy. nih.govnih.gov R2AW. nih.gov

| Rana Box | A conserved cyclic domain at the C-terminus, formed by a disulfide bridge between two cysteine residues. nih.gov | Mass Spectrometry, Sequence Analysis. nih.gov | R2AW. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structure.

Elucidation of Specific Structural Motifs (e.g., Disulfide Bridges, Rana Box)

A defining characteristic of many ranatuerin peptides, including this compound, is the presence of a C-terminal cyclic domain known as the "Rana box". portlandpress.comelifesciences.org This motif is formed by an intramolecular disulfide bridge between two cysteine residues. In this compound, which has the primary amino acid sequence GLMDMVKGAAKNLFASALDTLKCKITGC, this covalent bond is established between the cysteine residues at positions 23 and 28.

The elucidation of this disulfide bridge is a critical step in characterizing the peptide's structure. This is typically achieved through a combination of enzymatic digestion and mass spectrometry. The basic strategy involves analyzing the peptide under both non-reducing and reducing conditions. Under non-reducing conditions, the disulfide bond remains intact, and mass spectrometry will detect a single peptide fragment containing the linked cysteines. Following reduction of the disulfide bond, for instance with dithiothreitol (B142953) (DTT), the two cysteine-containing segments will be detected as separate entities, revealing the connectivity of the original bridge. Advanced mass spectrometry techniques, such as collision-induced dissociation (CID) and electron transfer dissociation (ETD), can further pinpoint the exact location of the disulfide linkage by analyzing the fragmentation patterns of the peptide. nih.govnih.gov

The functional significance of the Rana box and its embedded disulfide bridge has been a topic of scientific debate. In some ranatuerin peptides, the removal of this cyclic domain has been shown to diminish biological activity, suggesting its importance in maintaining a specific conformation necessary for antimicrobial action. portlandpress.com However, other studies on related peptides have indicated that the disulfide bridge and the Rana box may be dispensable for antibacterial activity. nih.gov This highlights the nuanced role of this structural motif, which may vary depending on the specific amino acid sequence and the target microorganism.

Advanced Spectroscopic Techniques for Structural Refinement (e.g., Circular Dichroism)

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. nih.govmtoz-biolabs.com This method measures the differential absorption of left and right circularly polarized light, which is sensitive to the regular, repeating backbone conformations of a peptide, such as α-helices and β-sheets. creative-proteomics.comnih.gov

For this compound and its analogues, CD spectroscopy provides valuable insights into their conformational flexibility in different environments. Typically, these peptides exhibit a random coil structure in aqueous solutions. However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or lipid vesicles, they often adopt a more ordered α-helical conformation. nih.gov

A study on the related peptide Ranatuerin-2Pb demonstrated this conformational change. In an aqueous solution, the CD spectrum was characteristic of a random coil. In contrast, in a 50% TFE/water mixture and in the presence of lipid vesicles mimicking bacterial membranes, the spectra showed distinct negative bands around 208 and 222 nm, which are indicative of α-helical content. nih.gov This induced folding is a common feature of many antimicrobial peptides and is believed to be crucial for their mechanism of action, allowing them to interact with and disrupt bacterial cell membranes. The analysis of CD spectra can provide quantitative estimates of the percentage of different secondary structural elements. nih.gov

EnvironmentPredominant Secondary StructureReference
Aqueous SolutionRandom Coil nih.gov
Membrane-Mimicking (e.g., TFE, Lipid Vesicles)α-Helix nih.gov

X-ray Crystallography for Crystalline Structure Analysis (if applicable)

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. This technique requires the molecule of interest to be in a crystalline form. While X-ray crystallography has been successfully applied to larger proteins, obtaining high-quality crystals of small, flexible peptides like this compound can be challenging.

To date, there is no specific X-ray crystal structure available for this compound in the public databases. The inherent conformational flexibility of many antimicrobial peptides, which allows them to adapt to different environments, often hinders their crystallization. However, X-ray diffraction studies have been conducted on other frog-derived antimicrobial peptides, providing valuable structural information for this class of molecules. elifesciences.orgfrontiersin.org These studies have confirmed the presence of helical structures and have helped to visualize how these peptides might interact with their targets.

Assessment of Post-Translational Modifications in Natural this compound

Post-translational modifications (PTMs) are enzymatic modifications to peptides and proteins after their synthesis, which can significantly influence their structure and function. ambiopharm.com For this compound, the most prominent and structurally significant PTM is the formation of the intramolecular disulfide bond between Cys23 and Cys28, creating the cyclic Rana box. portlandpress.com This covalent linkage is crucial for defining the peptide's three-dimensional fold.

The identification of PTMs is typically accomplished using high-resolution mass spectrometry. By comparing the experimentally measured molecular mass of the natural peptide with the theoretical mass calculated from its amino acid sequence, any mass discrepancies can indicate the presence of modifications. Tandem mass spectrometry (MS/MS) can then be used to identify the specific type and location of the modification.

Chemical Synthesis and Analog Design Strategies for Ranatuerin 2avb

Retrosynthetic Analysis of Ranatuerin-2AVb

A retrosynthetic approach to this compound (Sequence: GLMDMVKGAAKNLFASALDTLKCKITGC) reveals a linear peptide backbone with a disulfide bridge. The primary disconnection points are the individual peptide bonds, suggesting a stepwise assembly of amino acid residues. The key structural features to consider in the retrosynthetic analysis are the 28-amino acid sequence and the intramolecular disulfide bond between the two cysteine residues at positions 23 and 28. This disulfide bond creates a cyclic C-terminal region, which is a common feature in many ranatuerin peptides.

The synthesis strategy, therefore, involves the sequential coupling of protected amino acids from the C-terminus to the N-terminus, followed by the formation of the disulfide bridge. This linear-to-cyclic transformation is a critical step in obtaining the native conformation of the peptide. The choice of protecting groups for the cysteine residues is paramount to ensure selective disulfide bond formation after the completion of the linear chain assembly.

Solid-Phase Peptide Synthesis (SPPS) Methodologies for this compound and Analogs

Solid-phase peptide synthesis (SPPS) is the predominant method for the chemical synthesis of this compound and its analogs. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.

The efficiency of SPPS relies heavily on the optimization of coupling and deprotection steps. For the synthesis of this compound, a standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed. In this strategy, the N-terminus of the growing peptide chain is temporarily protected by the base-labile Fmoc group, while the reactive side chains of the amino acids are protected by acid-labile groups like tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc).

Optimization of coupling involves the use of activating reagents to facilitate the formation of the amide bond between the carboxyl group of the incoming amino acid and the free amino group of the peptide chain on the resin. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve coupling efficiency. More advanced coupling reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also utilized for difficult couplings.

The deprotection of the Fmoc group is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The optimization of this step involves controlling the reaction time and the concentration of piperidine to ensure complete removal of the Fmoc group without causing unwanted side reactions.

The formation of the intramolecular disulfide bond between Cys23 and Cys28 is a critical step in the synthesis of this compound. This macrocyclization imparts a specific three-dimensional structure to the C-terminal region of the peptide, which is often essential for its biological activity.

Following the complete assembly of the linear peptide chain and the final N-terminal Fmoc deprotection, the peptide is cleaved from the solid support. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA), which also removes the side-chain protecting groups. The choice of scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), is crucial to prevent the reattachment of cationic species to sensitive residues like tryptophan and methionine.

Once the linear, fully deprotected peptide is obtained, the disulfide bond is formed through oxidation of the two thiol groups of the cysteine residues. Several methods can be employed for this cyclization step, including:

Air Oxidation: Stirring a dilute solution of the linear peptide in a slightly basic buffer (pH ~8) allows for slow oxidation by atmospheric oxygen. While simple, this method can be slow and may lead to the formation of intermolecular disulfide bonds, resulting in dimerization or oligomerization.

Potassium Ferricyanide (K3[Fe(CN)6]): This is a common and efficient oxidizing agent for disulfide bond formation. The reaction is typically carried out in a dilute aqueous solution.

Dimethyl Sulfoxide (DMSO): DMSO can act as a mild oxidizing agent for the formation of disulfide bonds. This method is often performed in an acidic aqueous solution.

Iodine (I2): Iodine-mediated oxidation is another effective method for disulfide bridge formation.

The choice of oxidation method depends on the specific peptide sequence and the desired reaction conditions. Following cyclization, the crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to isolate the monomeric cyclic this compound.

Semi-Synthetic Approaches utilizing this compound Scaffolds

While total synthesis via SPPS is the primary route to this compound, semi-synthetic approaches can be valuable for creating specific modifications. These approaches would typically start with the naturally isolated or synthetically produced this compound peptide. Specific functional groups on the peptide could then be chemically modified. For instance, the primary amines of lysine (B10760008) residues or the N-terminal amine could be targets for acylation, alkylation, or pegylation to alter the peptide's physicochemical properties, such as its hydrophobicity, charge, or in vivo stability. However, detailed examples of semi-synthetic modifications specifically for this compound are not extensively documented in the public literature.

Rational Design Principles for this compound Analogs

The rational design of this compound analogs aims to improve its biological activity, selectivity, and stability while reducing potential toxicity. This is achieved by systematically modifying the peptide's primary sequence based on an understanding of its structure-activity relationship.

Residue substitution is a powerful tool for probing the role of individual amino acids in the function of this compound. Key strategies include:

Alanine (B10760859) Scanning: Systematically replacing each amino acid residue with alanine can help identify residues that are critical for activity. A loss of activity upon substitution suggests that the original residue's side chain is important for function.

Truncation studies involve systematically removing amino acids from the N- or C-terminus of the peptide. This can help to identify the minimal sequence required for activity and to remove regions that may contribute to toxicity or are not essential for the desired biological function. For this compound, truncation from the N-terminus while preserving the C-terminal cyclic structure could reveal the importance of the linear portion of the peptide for its activity.

Biosynthesis and Ecological Significance of Ranatuerin 2avb

Identification of Ranatuerin-2AVb Biosynthetic Origin in Rana arvalis

This compound has been identified in the skin secretions of the Moor frog, Rana arvalis. novoprolabs.comuaem.mx The skin of amphibians is a primary source of a diverse array of biologically active peptides, including AMPs. mdpi.com These peptides are synthesized in specialized granular glands in the skin and are released onto the surface in response to stress or injury, forming a chemical shield against pathogens. researchgate.net The identification of this compound in Rana arvalis points to the skin as the biosynthetic origin of this peptide.

Elucidation of the Ranatuerin-2 (B1576050) Peptide Biosynthetic Pathway

The biosynthesis of ranatuerin-2 peptides, including this compound, follows a pathway typical for many ribosomally synthesized and post-translationally modified peptides (RiPPs). beilstein-journals.org This process begins with the transcription of a gene into messenger RNA (mRNA), which is then translated into a precursor protein.

Gene Identification and Expression Analysis

The genes encoding ranatuerin-2 peptides have been identified through the analysis of cDNA libraries derived from frog skin. mdpi.comnih.gov These genes typically encode a precursor protein, known as a prepropeptide. mdpi.comnih.gov The prepropeptide has a characteristic structure consisting of three main domains: a highly conserved N-terminal signal peptide, an acidic spacer region, and the C-terminal mature peptide sequence. mdpi.com Gene expression analysis has shown that the genes for ranatuerin-2 peptides are expressed in the skin of various frog species. researchgate.netnih.gov For instance, studies on Rana pipiens have shown that the expression of ranatuerin-2 peptides can vary between different populations, suggesting that local selective pressures may influence the levels of peptide production. uzh.ch

Characterization of Key Biosynthetic Enzymes

The maturation of the ranatuerin-2 precursor peptide involves several key enzymes. After the signal peptide is cleaved off, endoproteases recognize and cleave at specific sites, often a pair of basic amino acid residues like Lysine-Arginine (-KR-), to release the mature peptide from the propeptide. mdpi.comnih.gov The formation of the characteristic C-terminal disulfide bridge, a "Rana box," is catalyzed by oxidoreductase enzymes. mdpi.comgoogle.com This cyclic structure is a common feature of many ranatuerin-2 peptides and is believed to be important for their biological activity. nih.govgoogle.com

Precursor Peptide Processing and Maturation

The journey from a precursor to a mature, active peptide is a multi-step process. nih.gov Following translation, the prepropeptide is directed into the endoplasmic reticulum, where the signal peptide is removed. The resulting propeptide is then transported through the Golgi apparatus, where it undergoes further processing. This includes the crucial cleavage by pro-peptide convertases at the -KR- site to liberate the mature peptide. mdpi.comnih.gov Finally, in many cases, the C-terminal end of the peptide is amidated, a modification that can enhance its stability and activity. mdpi.com The formation of the disulfide bond within the "Rana box" also occurs during this maturation process. google.comresearchgate.net

Transcriptomic and Proteomic Analysis of this compound Production

Modern analytical techniques like transcriptomics and proteomics have provided deeper insights into the production of this compound and other AMPs. nih.govnih.gov Transcriptomic analysis of frog skin can reveal the relative abundance of mRNA transcripts for different ranatuerin-2 peptides, offering a snapshot of the genes being actively expressed. nih.govmdpi.com This can help to understand how environmental factors or pathogenic challenges might influence the production of these defensive peptides. nih.gov

Proteomic analysis, on the other hand, directly examines the peptides and proteins present in the skin secretions. nih.govfrontiersin.org This approach allows for the identification and quantification of the final, mature peptides, including this compound. nih.govmdpi.com By comparing the proteomes of different frog populations or individuals under various conditions, researchers can gain a comprehensive understanding of the dynamic nature of AMP production. uzh.ch

Ecological Role of this compound in Amphibian Skin Secretions

Defensive Mechanisms Against Pathogens

The primary defensive function of ranatuerin peptides is their ability to combat a broad spectrum of microorganisms, including bacteria and fungi. nih.govdavidmoore.org.uk The ranatuerin-2 family, in general, demonstrates significant activity against various pathogens. researchgate.netmdpi.com The effectiveness of these peptides is often attributed to their physicochemical properties; they are typically cationic and hydrophobic, which allows them to adopt an amphipathic α-helical structure in membrane-like environments. researchgate.netvulcanchem.com This structure is crucial for their mechanism of action, which primarily involves the disruption of the microbial cell membrane's integrity, leading to permeabilization and eventual cell death. vulcanchem.comnih.gov

While specific studies on this compound are limited, research on closely related peptides provides insight into its likely antimicrobial capabilities. For instance, various ranatuerin-2 peptides have shown potent activity against both Gram-positive bacteria, such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), and Gram-negative bacteria like Escherichia coli. mdpi.comnih.gov Some ranatuerins also exhibit antifungal activity against pathogens like Candida albicans. nih.gov Furthermore, peptides in this family can inhibit and eradicate biofilms, which are communities of microbes notoriously resistant to conventional antibiotics. nih.gov The ranatuerin-2P peptide, for example, has been noted for its effectiveness against the iridovirus FV3, a pathogen contributing to amphibian population declines. davidmoore.org.uk

The table below summarizes the antimicrobial activity of several ranatuerin-2 peptides against various pathogens, illustrating the typical defensive scope of this family.

PeptidePathogenMinimum Inhibitory Concentration (MIC) (µM)
Ranatuerin-2Pb S. aureus8
E. coli16
C. albicans16
MRSA32
Ranatuerin-2PLx MRSA256
Ranatuerin-2-AW S. aureus32
E. coli32
[Lys4,19, Leu20]R2AW(1-22)-NH2 S. aureus4
MRSA8
E. coli2

This table presents data compiled from multiple studies to show the general efficacy of the ranatuerin-2 family. nih.govmdpi.comnih.gov

Role in Local Microbial Ecology

The secretion of antimicrobial peptides like this compound onto the frog's skin plays a crucial role in shaping the local microbial community. The skin is a constant interface between the amphibian and its environment, which is rich in diverse microorganisms. By selectively inhibiting the growth of pathogenic microbes, these peptides help maintain a healthy cutaneous microbial balance. This defense system is vital for preventing infections that could arise from environmental pathogens, especially in aquatic or damp habitats where microbes thrive. The broad-spectrum activity of the ranatuerin family suggests they provide a robust chemical shield that helps protect the host from opportunistic infections. researchgate.netdavidmoore.org.uk

Strategies for Heterologous Expression and Biosynthetic Engineering of this compound

The therapeutic potential of antimicrobial peptides has driven research into methods for their large-scale production, as isolation from natural sources is often impractical. grantome.com Heterologous expression, the production of a protein in a host organism that does not naturally produce it, is a primary strategy.

A common host for expressing peptides like ranatuerins is the bacterium Escherichia coli due to its rapid growth and well-understood genetics. nih.gov For successful expression, the gene sequence of this compound would be codon-optimized for the E. coli host and cloned into an expression vector. nih.gov This engineered plasmid is then introduced into an E. coli strain, which can be induced to produce the peptide. nih.gov

Biosynthetic engineering offers a pathway to enhance the natural properties of this compound. This involves making targeted modifications to the peptide's amino acid sequence to improve its efficacy or stability. mdpi.comnih.gov Strategies often focus on:

Increasing Cationicity: Substituting neutral or acidic amino acids with positively charged residues (e.g., lysine (B10760008) or arginine) can enhance the peptide's initial attraction to negatively charged microbial membranes. mdpi.comnih.gov

Optimizing Hydrophobicity: Adjusting the number and position of hydrophobic residues can improve membrane insertion and disruption capabilities. mdpi.com

Truncation and Analogue Design: Studies on other ranatuerin-2 peptides have shown that it is possible to remove certain parts of the peptide, such as the C-terminal "Rana box," without losing antimicrobial activity. nih.govmdpi.comnih.gov Creating shorter, yet still potent, analogues can reduce the cost and complexity of chemical synthesis. nih.gov

For example, a study on ranatuerin-2-AW demonstrated that creating an analogue with enhanced cationicity and hydrophobicity, named [Lys4,19, Leu20]R2AW(1-22)-NH2, resulted in significantly improved antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Such rational design approaches could be applied to this compound to develop novel peptide-based agents. nih.gov

Molecular and Cellular Mechanisms of Action of Ranatuerin 2avb

Interactions of Ranatuerin-2AVb with Biological Membranes

Mechanisms of Membrane Disruption

While the precise mechanism for this compound is not definitively elucidated in the provided information, the actions of similar antimicrobial peptides generally fall into established models of membrane disruption researchgate.net:

Barrel-Stave Model: In this model, the peptides first bind to the membrane surface and then insert perpendicularly into the lipid bilayer. researchgate.netnih.gov Multiple peptide molecules then aggregate to form a barrel-like pore, with the hydrophobic regions of the peptides facing the lipid core and the hydrophilic regions lining the aqueous channel. researchgate.net

Toroidal Pore Model: Similar to the barrel-stave model, peptides bind to the membrane and insert. However, in the toroidal pore model, the lipid monolayers bend inward to line the pore, creating a structure where both the peptides and the lipid head groups form the pore's surface. researchgate.netnih.gov This model is characterized by the continuous bending of the membrane, creating a "torus" shape. nih.gov

Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. researchgate.netresearchgate.net Once a threshold concentration is reached, this peptide layer disrupts the membrane's integrity, leading to the formation of micelles and transient pores, ultimately causing membrane collapse. researchgate.netnih.gov

The specific model that this compound follows is likely dependent on factors such as its concentration and the lipid composition of the target membrane.

Investigation of Membrane Selectivity and Permeabilization

The selectivity of antimicrobial peptides like those in the ranatuerin family is a critical aspect of their function, allowing them to target microbial cells with minimal damage to host cells. nih.govescholarship.org This selectivity is largely attributed to the differences in membrane composition between bacteria and mammals. nih.govuni-augsburg.de Bacterial membranes are typically rich in negatively charged phospholipids (B1166683), which electrostatically attract the cationic peptides. vulcanchem.complos.org In contrast, mammalian cell membranes are predominantly composed of zwitterionic phospholipids and cholesterol, resulting in a weaker interaction with the peptide. nih.govplos.org

The permeabilization of the bacterial membrane by ranatuerin peptides has been demonstrated through various assays. plos.orgmdpi.com For instance, the uptake of fluorescent dyes like N-phenyl-1-naphthylamine (NPN) indicates outer membrane disruption, while the measurement of o-nitrophenyl-β-galactoside (ONPG) hydrolysis by intracellular β-galactosidase signals inner membrane permeabilization. plos.orgmdpi.com Studies on related peptides show a concentration-dependent increase in membrane permeability. mdpi.com The ability of these peptides to cause leakage of intracellular contents ultimately leads to cell death. vulcanchem.comuni-augsburg.de

Aspect of Interaction Description Supporting Evidence
Initial Binding Electrostatic attraction between the cationic peptide and negatively charged bacterial membrane components. vulcanchem.comThe cationic nature of ranatuerin peptides is a recurring characteristic. vulcanchem.com
Membrane Insertion The amphipathic structure of the peptide facilitates its insertion into the lipid bilayer. vulcanchem.comThis is a common feature of many antimicrobial peptides. mdpi.com
Permeabilization Disruption of membrane integrity leads to the leakage of cellular contents. vulcanchem.comuni-augsburg.deAssays measuring the influx of dyes and release of intracellular components confirm membrane permeabilization. plos.orgmdpi.com
Selectivity Preferential binding to negatively charged bacterial membranes over zwitterionic mammalian membranes. nih.govplos.orgThis is a key feature for the therapeutic potential of antimicrobial peptides. escholarship.org

Intracellular Targets and Biochemical Pathways Modulated by this compound

Beyond direct membrane disruption, some antimicrobial peptides can translocate into the cytoplasm and interact with intracellular components, modulating essential biochemical pathways. nih.gov

Interference with Essential Cellular Processes

Once inside the cell, antimicrobial peptides can interfere with fundamental processes necessary for bacterial survival:

Protein Synthesis: Some peptides can inhibit protein synthesis by binding to ribosomes. mdpi.comunits.it For example, the peptide Bac71-35 has been shown to bind to ribosomal proteins, thereby blocking translation. units.it Transcriptomic and proteomic analyses of bacteria treated with other AMPs have revealed significant alterations in ribosome-related pathways. mdpi.com

Cell Wall Biosynthesis: Antimicrobial peptides can interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govmdpi.com This can occur through the inhibition of enzymes involved in the synthesis pathway, such as penicillin-binding proteins. mdpi.com

Binding to Intracellular Macromolecules

Evidence suggests that some antimicrobial peptides can directly bind to intracellular macromolecules:

DNA and RNA: Cationic peptides can interact with negatively charged nucleic acids. mdpi.comnih.gov For instance, Buforin-2 has been shown to bind to both DNA and RNA. nih.gov Such interactions can interfere with DNA replication and transcription. atsu.edu Some peptides can even induce the condensation of nucleic acids. nih.gov

Specific Proteins: As mentioned, peptides can bind to specific proteins, such as ribosomal proteins, to exert their inhibitory effects. units.it

Intracellular Target Mechanism of Interference Example from Related Peptides
Ribosomes Binding to ribosomal proteins, leading to the inhibition of protein synthesis. units.itBac71-35 binds to specific ribosomal proteins. units.it
Peptidoglycan Synthesis Inhibition of enzymes involved in cell wall biosynthesis. mdpi.comDownregulation of penicillin-binding protein has been observed. mdpi.com
Nucleic Acids (DNA/RNA) Binding to DNA and RNA, interfering with replication and transcription. nih.govatsu.eduBuforin-2 binds to both DNA and RNA. nih.gov

Modulation of Intracellular Signaling Pathways

The interaction of antimicrobial peptides with cells can also lead to the modulation of intracellular signaling pathways. While direct evidence for this compound is not available, the broader class of host defense peptides is known to influence signaling cascades. jmb.or.kr For instance, some peptides can trigger apoptotic pathways in cancer cells, involving the activation of caspases. vulcanchem.comnih.gov In the context of the immune system, peptides can modulate pathways like the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappaB (NF-κB) pathway. nih.gov Furthermore, some peptides have been shown to influence the levels of intracellular second messengers like cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov

Receptor Binding and Ligand-Target Engagement Studies

The interaction of antimicrobial peptides with their target cells is the initiating step of their biological activity. This engagement can range from broad, non-specific interactions with the cell membrane to binding with specific cell surface or intracellular receptors.

Identification of Specific Receptor Interactions (if applicable)

For many antimicrobial peptides, the primary "receptor" is the microbial cell membrane itself. The initial binding is often driven by electrostatic interactions between the cationic (positively charged) peptide and the anionic (negatively charged) components of bacterial or fungal cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. mdpi.commdpi.com This interaction is a key determinant of the selectivity of many AMPs for microbial cells over host cells.

However, some AMPs are known to interact with specific protein receptors. For instance, the human cathelicidin (B612621) LL-37 can bind to Toll-like receptors (TLRs), such as TLR4, which is involved in the recognition of LPS. frontiersin.org This interaction can modulate the host's inflammatory response. frontiersin.org Another example is the binding of some peptides to specific transporter proteins, like SbmA in E. coli, which mediates their entry into the cell. mdpi.com Computational studies using molecular docking have also explored the binding of AMPs like Tachystatin and Pleurocidin to cardiovascular disease-related receptors such as ACE2 and MMP9. preprints.org

Characterization of Binding Kinetics and Thermodynamics

The study of binding kinetics and thermodynamics provides quantitative insights into the interaction between a ligand (the AMP) and its target. These studies help to understand the affinity, association and dissociation rates, and the energetic forces driving the binding event. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed for this purpose.

While specific data for this compound is unavailable, research on other AMPs has elucidated these parameters. For example, studies on the lantibiotic nisin have detailed its binding to Lipid II, a precursor molecule in bacterial cell wall synthesis, which is a critical step in its antimicrobial action. nih.gov The binding affinity and kinetics are crucial for the peptide's efficacy, influencing the concentration required to exert its effect and the duration of its action. The thermodynamics of binding can reveal whether the interaction is primarily driven by enthalpy (e.g., hydrogen bonding) or entropy (e.g., hydrophobic effects).

Cellular Responses Induced by this compound

Following target engagement, antimicrobial peptides can trigger a variety of cellular responses, leading to microbial death or modulation of host cell functions. These responses can include disruption of the cell cycle and activation of programmed cell death pathways.

Effects on Cell Cycle Progression

Some antimicrobial peptides have been shown to interfere with the cell cycle of target organisms. This can occur through the inhibition of DNA replication or the disruption of proteins essential for cell division. frontiersin.org For example, the peptide APP has been shown to induce S-phase arrest in Candida albicans. frontiersin.org Another peptide, MciZ, acts as an inhibitor of Z-ring formation, a critical step in bacterial cell division. frontiersin.org

The ability of some AMPs to arrest the cell cycle is a significant aspect of their antimicrobial strategy, as it halts the proliferation of the pathogen. nih.govasm.org For instance, the peptide IP-1 has been shown to kill yeast cells specifically during cell cycle arrest. nih.gov In the context of cancer, some AMPs released from mesenchymal stem cells, like LL-37, can induce cell cycle arrest in neoplastic cells, contributing to their anti-cancer effects. frontiersin.org

Induction of Programmed Cell Death Pathways (e.g., apoptosis, autophagy)

Beyond direct lysis, a growing body of evidence indicates that many antimicrobial peptides can induce programmed cell death in both microbial and cancer cells. jmb.or.krnih.gov

Apoptosis: Apoptosis, or programmed cell death, is a highly regulated process characterized by specific morphological and biochemical hallmarks. Several AMPs trigger apoptosis in target cells. nih.govresearchgate.net This is often mediated through the mitochondrial pathway. nih.govresearchgate.net Peptides can permeabilize the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c. mdpi.com This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program. amegroups.org For example, the peptide MSP-4 has been shown to induce apoptosis in osteosarcoma cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com

Table 1: Research Findings on Apoptosis Induction by Antimicrobial Peptides
PeptideTarget CellKey FindingsReference
MSP-4Osteosarcoma MG63 cellsInduces apoptosis via activation of both extrinsic (Fas/FasL) and intrinsic (mitochondrial) pathways. Leads to activation of caspase-8, caspase-9, and caspase-3. mdpi.com
Antimicrobial Peptide DP7MC3T3-E1 osteoblasts (TNF-α induced)Inhibits TNF-α-induced apoptosis by suppressing the activation of caspase-3 through the p38 MAPK pathway. amegroups.org
General AMPsFungal cellsCan interact with mitochondria, leading to ATP efflux and cell death. nih.gov
General AMPsCancer cellsCan induce apoptosis by changing mitochondrial membrane permeability. nih.gov

Autophagy: Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It can have both pro-survival and pro-death roles depending on the context. Some AMPs have been found to induce autophagy. tandfonline.comnih.gov For instance, the peptide IP-1 was shown to activate autophagy in mammalian cells, which contributed to its ability to clear Mycobacterium tuberculosis (MTB) infections. nih.govmdpi.com The induction of autophagy can also lead to the production of other endogenous antimicrobial peptides, creating a positive feedback loop in the host defense. biorxiv.org In some cases, autophagy can be a mechanism for the cell to eliminate intracellular pathogens, a process termed xenophagy. tandfonline.com

High-Throughput Screening for Mechanistic Elucidation

High-throughput screening (HTS) methodologies are powerful tools for the discovery of new antimicrobial peptides and for elucidating their mechanisms of action. creative-biolabs.com These techniques allow for the rapid screening of large libraries of peptides to identify those with desired activities. nih.govacs.org

Several HTS approaches are used in AMP research:

Activity-based screens: These assays directly measure the antimicrobial activity of peptides against various pathogens. This can involve monitoring bacterial growth inhibition in microtiter plates. acs.org

Mechanism-based screens: These screens are designed to identify peptides that act through a specific mechanism. For example, a screen could be designed to identify peptides that permeabilize bacterial membranes by using fluorescent dyes that are released from lipid vesicles upon membrane disruption. nih.govnih.gov Another approach involves using a library of bacterial mutants, each with a specific gene deletion, to identify pathways that are targeted by the peptides.

Peptide microarrays: High-density peptide microarrays, containing thousands of different synthetic peptides, can be used to screen for peptides that bind to specific targets, such as the surface of a particular bacterium. acs.org

These HTS methods not only accelerate the discovery of new AMPs but also provide valuable initial insights into their mechanisms of action, which can then be validated through more detailed studies. creative-biolabs.com

Advanced Analytical and Bioanalytical Methodologies for Ranatuerin 2avb

Development of Highly Sensitive and Specific Detection Methods

The development of highly sensitive and specific detection methods is paramount for the accurate measurement of Ranatuerin-2AVb in various samples. Given its peptidic nature, methods that combine chromatographic separation with mass spectrometric detection are often favored due to their high selectivity and sensitivity. Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are at the forefront of peptide quantification. bioanalysis-zone.comrsc.org The specificity of these methods allows for the differentiation of this compound from other endogenous peptides and potential metabolites, even in complex biological matrices.

The sensitivity of these methods is critical, especially when dealing with low concentrations of the peptide in biological fluids. Advances in mass spectrometry, including the use of high-resolution mass spectrometry (HRMS), can further enhance sensitivity and specificity, enabling detection at very low levels (pg/mL). q2labsolutions.com The choice of ionization source, such as electrospray ionization (ESI), and the optimization of mass spectrometer parameters are key to achieving the desired sensitivity for this compound.

Quantitative Analysis of this compound in Complex Biological Matrices

Quantitative analysis of this compound in complex biological matrices, such as plasma, serum, or tissue homogenates, presents significant challenges due to the presence of numerous interfering substances. nih.gov LC-MS/MS has become the gold standard for the quantification of peptides in such matrices, offering robustness, high selectivity, and reproducibility. bioanalysis-zone.com

A typical workflow for the quantitative analysis of this compound would involve sample preparation to extract the peptide and remove interfering components, followed by chromatographic separation and mass spectrometric detection. nih.gov Sample preparation techniques may include protein precipitation, solid-phase extraction (SPE), or immunocapture enrichment to isolate and concentrate the target peptide. nih.gov The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for matrix effects and variations in sample processing and instrument response.

The following interactive table provides an example of a validated UPLC-MS/MS method for the quantification of an antimicrobial peptide, Phylloseptin-1 (PSN-1), in rat plasma, which could be adapted for this compound. nih.gov

Interactive Data Table: UPLC-MS/MS Method Parameters for Antimicrobial Peptide Quantification

ParameterValue
Chromatography System Waters Acquity UPLC System
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Waters Quattro Premier XE
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3 kV
Desolvation Gas Flow 600 L/h
Cone Gas Flow 50 L/h
Source Temperature 120 °C
Desolvation Temperature 350 °C
LLOQ 0.02 µg/mL
Linearity 0.02–2.0 µg/mL (r > 0.994)

Chromatographic-Mass Spectrometric (LC-MS/MS) Approaches for Quantification and Metabolite Profiling

LC-MS/MS is a powerful tool not only for quantification but also for the identification and characterization of metabolites of this compound. mdpi.com Understanding the metabolic fate of the peptide is crucial for evaluating its in vivo stability and potential for generating active or inactive byproducts. The high resolution and mass accuracy of modern mass spectrometers enable the determination of the elemental composition of metabolites, while MS/MS fragmentation patterns provide structural information.

For metabolite profiling, a common strategy involves administering the parent peptide and then analyzing biological samples (e.g., urine, feces, plasma) at different time points. mdpi.com The acquired LC-MS data is then processed to identify potential metabolites based on their mass-to-charge ratio and retention time relative to the parent compound. The presence of Ranatuerin-2 (B1576050) peptides has been confirmed in frog skin secretions using a combination of reverse-phase high-performance liquid chromatography (RP-HPLC) for separation and subsequent MS/MS fragmentation for sequencing. nih.gov

The following table details an example of MS/MS settings for the quantification of the antimicrobial peptide PSN-1, which demonstrates the type of parameters that would be optimized for this compound analysis. nih.gov

Interactive Data Table: MS/MS Settings for Antimicrobial Peptide Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
PSN-1679.61203733
PSN-1509.61202727
Thymopentin (IS)340.71651925

Application of NMR-based Metabolomics to this compound Biotransformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of peptides and for studying their interactions and conformational changes. nmims.eduias.ac.in While less sensitive than mass spectrometry, NMR provides detailed structural information without the need for fragmentation. In the context of Ranatuerin peptides, solid-state NMR has been used to analyze the helical structure of the C-terminal "rana-box" domain of ranatuerin-2CSa.

NMR-based metabolomics can be applied to study the biotransformation of this compound by analyzing changes in the metabolic profile of biological fluids or cell extracts after exposure to the peptide. This approach can provide insights into the metabolic pathways affected by the peptide and can help identify biomarkers of its activity. The use of isotopically labeled this compound would greatly enhance the ability to track its transformation products in complex mixtures using NMR. nmims.edu

Isotopic Labeling Strategies for Tracking this compound in Biological Systems

Isotopic labeling is a technique used to trace the passage of a molecule through a biological system. wikipedia.org By replacing one or more atoms in this compound with a stable isotope (e.g., ¹³C, ¹⁵N) or a radioisotope (e.g., ¹⁴C), the peptide can be tracked in vivo. nih.gov This allows for the determination of its absorption, distribution, metabolism, and excretion (ADME) properties.

A practical method for producing isotopically labeled antimicrobial peptides in E. coli involves the fusion of thioredoxin tags at both the N- and C-termini of the target peptide. This strategy can enhance the in vivo stability of the peptide and reduce its toxicity to the host cells, facilitating the production of labeled peptide for in vivo tracking studies. researchgate.net Stable isotope labeling, in conjunction with mass spectrometry or NMR, allows for the differentiation of the administered peptide and its metabolites from endogenous molecules. nih.govbiorxiv.org

Development of Biosensors for Real-time Monitoring of this compound

The development of biosensors offers the potential for real-time, sensitive, and selective monitoring of this compound. mdpi.com Electrochemical biosensors, particularly impedimetric biosensors, are a promising approach. nih.govmdpi.com These sensors typically involve the immobilization of a recognition element, such as the target bacteria for this compound, onto an electrode surface. The binding of this compound to the immobilized bacteria would cause a change in the electrical impedance at the electrode-solution interface, which can be measured and correlated to the peptide concentration.

Alternatively, this compound itself can be immobilized on the sensor surface to act as a recognition element for detecting specific pathogens. The interaction of bacteria with the immobilized peptide leads to a measurable change in the sensor's properties, such as impedance. upc.edu This approach has been demonstrated for the detection of periodontopathogenic bacteria using an antimicrobial peptide derived from human lactoferrin. Such a biosensor could provide rapid and early detection of bacterial contamination.

Computational and Theoretical Studies of Ranatuerin 2avb

Quantum Chemical Calculations of Ranatuerin-2AVb Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of this compound, which are fundamental to its reactivity and interaction with its environment. These methods can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. This information is crucial for predicting sites of electrophilic and nucleophilic attack and for understanding the non-covalent interactions that govern peptide folding and binding. For instance, the distribution of charges on the peptide surface, dictated by its amino acid sequence, is a key determinant of its initial electrostatic attraction to negatively charged bacterial membranes.

Molecular Dynamics (MD) Simulations of this compound in Different Environments

Molecular dynamics simulations are a cornerstone of computational studies on this compound, allowing researchers to observe the peptide's behavior over time in various environments. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the conformational landscape of the peptide and its interactions with surrounding molecules.

MD simulations in aqueous solution reveal the intrinsic flexibility and conformational preferences of this compound. These studies can track the formation and breaking of secondary structure elements, such as α-helices and β-sheets, and assess their stability. The simulations can quantify the root-mean-square deviation (RMSD) from a starting structure and the root-mean-square fluctuation (RMSF) of individual residues, highlighting the rigid and flexible regions of the peptide. This information is critical for understanding how the peptide transitions from a disordered state in solution to an active, structured conformation upon encountering a target membrane.

A primary focus of MD simulations is to model the interaction of this compound with bacterial cell membranes. These simulations typically place the peptide in a system containing a lipid bilayer that mimics the composition of a target membrane (e.g., with a high content of phosphatidylglycerol). The simulations can then track the process of peptide adsorption to the membrane surface, insertion into the lipid core, and potential pore formation. These models provide a dynamic picture of the molecular driving forces, including electrostatic and hydrophobic interactions, that govern the peptide's membrane-disrupting activity.

While the primary target of this compound is the cell membrane, MD simulations can also be used to study its binding to other potential molecular targets. If a specific receptor or intracellular target is identified, simulations can model the binding process, revealing the key residues involved in the interaction and the conformational changes that occur upon binding. These simulations can also be used to calculate the binding free energy, providing a quantitative measure of the affinity between the peptide and its target.

Molecular Docking and Ligand-Based Drug Design Approaches for this compound Analogs

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking can be used to predict how analogues of the peptide might interact with a target, such as a specific bacterial protein or a model of the membrane interface. This information can guide the design of new peptides with improved binding affinity or specificity. Ligand-based drug design, on the other hand, relies on the knowledge of other molecules that bind to the same target. By comparing the structural features of this compound with other known antimicrobial peptides, it is possible to design new analogues that incorporate favorable characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, a QSAR study would involve synthesizing or computationally designing a library of derivatives with systematic variations in their amino acid sequence. The antimicrobial activity of these derivatives would then be measured experimentally. By calculating a set of molecular descriptors for each derivative (e.g., hydrophobicity, charge, helical content), a mathematical model can be developed that correlates these descriptors with the observed activity. This model can then be used to predict the activity of new, untested derivatives, thereby accelerating the discovery of more potent antimicrobial agents.

Cheminformatics and Bioinformatic Analysis of this compound Sequences and Related Peptides

The study of this compound and its related peptides involves a detailed examination of their amino acid sequences and physicochemical properties. These analyses provide insights into their structure-function relationships, which are crucial for understanding their biological activities.

This compound, isolated from the skin secretions of the Moor frog (Rana arvalis), is a member of the ranatuerin family of antimicrobial peptides (AMPs). nih.govnih.gov These peptides are characterized by a conserved C-terminal region that includes a disulfide bridge, forming a structural motif often referred to as the "Rana box". ontosight.ai While the C-terminal is relatively conserved, the N-terminal sequences of ranatuerin peptides show considerable variation, leading to a diversity of biological activities and physicochemical characteristics within the family. osdd.netmdpi.com

A comparative analysis of this compound with other members of the ranatuerin family highlights both conserved features and significant differences. The following table provides the amino acid sequences of this compound and several other ranatuerin peptides.

Table 1: Amino Acid Sequences of this compound and Related Peptides

Peptide NameSequenceSource Organism
This compoundGLMDMVKGAAKNLFASALDTLKCKITGCRana arvalis
Ranatuerin-2AVaGLLDVVKGAAKNLLASALDKLKCKVTGCRana arvalis nih.gov
Ranatuerin-2-AWGFMDTAKNVAKNVAATLLDKLKCKITGGCAmolops wuyiensis mdpi.com
Ranatuerin-2PbGVLGSVAKGVAKVAGQLLDKLKCKITGCRana pipiens mdpi.com
Ranatuerin-2CSaGILSSFKGVAKGVAKDLAGKLLETLKCKITGCRana cascadae osdd.net

This table is interactive. Click on the headers to sort the data.

The physicochemical properties of these peptides, such as molecular weight, isoelectric point (pI), net charge, hydrophobicity, and hydrophobic moment, are key determinants of their antimicrobial efficacy and mechanism of action. These parameters can be calculated using various bioinformatics tools and are summarized in the table below.

Table 2: Physicochemical Properties of this compound and Related Peptides

Peptide NameMolecular Weight (Da)Theoretical pINet Charge at pH 7.4Mean Hydrophobicity (H)Hydrophobic Moment (µH)
This compound2963.59.58+30.4320.521
Ranatuerin-2AVa2935.59.58+30.4870.534
Ranatuerin-2-AW2960.49.24+20.3590.488
Ranatuerin-2Pb2902.410.13+40.4860.368 osdd.net
Ranatuerin-2CSa3231.89.85+40.4150.499

This table is interactive. Users can sort the data by clicking on the column headers. The values for this compound, 2AVa, 2-AW, and 2CSa were calculated using online bioinformatics tools, while the data for Ranatuerin-2Pb is sourced from published research. osdd.net

The net positive charge of these peptides is crucial for their initial interaction with the negatively charged bacterial membranes. The hydrophobicity and hydrophobic moment are indicative of the peptide's ability to insert into and disrupt the lipid bilayer of the microbial cell membrane, often by forming pores. mdpi.com For instance, a higher hydrophobic moment suggests a more amphipathic helical structure, which is a common feature of membrane-active peptides. The helical wheel projection for this compound, a common bioinformatic visualization, would likely show a distinct separation of hydrophobic and hydrophilic residues, characteristic of an amphipathic alpha-helix. This structural feature is believed to be fundamental to the membrane-disrupting activity of many ranatuerin peptides. mdpi.com

Sequence alignment of the precursor proteins of these peptides reveals a conserved pre-pro region and a variable mature peptide region, which is a common feature of antimicrobial peptide evolution. iiitd.edu.in This variability in the mature peptide sequence likely contributes to the diverse spectrum of antimicrobial activity observed among different ranatuerin peptides. osdd.net

Future Directions and Emerging Research Challenges in Ranatuerin 2avb Studies

Exploration of Undiscovered Biosynthetic Pathways and Genetic Variations

A fundamental challenge in the study of Ranatuerin-2AVb lies in the incomplete understanding of its natural production. Ranatuerin peptides are derived from precursor proteins which are then enzymatically processed. These precursors typically consist of a signal peptide, an acidic spacer, and the mature peptide sequence. mdpi.com While the signal peptide regions of ranid frog antimicrobial peptides are often highly conserved, the regions encoding the mature peptides, such as this compound, exhibit significant variability. mdpi.comimrpress.com This diversity suggests a history of gene duplication and accelerated evolution, likely driven by the need to counteract a wide array of microbial threats in their environment. imrpress.com

Future research must focus on "shotgun" cloning of the cDNA library from the skin secretions of the frog species that produce this compound to identify its specific precursor sequence. nih.gov Understanding the genetic blueprint of this compound will not only provide insights into its biosynthesis but also reveal the natural variations that exist. This knowledge can serve as a natural library of related structures, guiding the design of novel analogs with potentially enhanced activities.

Innovations in Synthetic Methodologies for this compound and Novel Analogs

Currently, the primary method for producing this compound and its analogs for research is solid-phase peptide synthesis (SPPS). researchgate.netbachem.com This technique allows for the controlled, stepwise addition of amino acids to build the peptide chain on a solid resin support, simplifying purification. bachem.com The synthesis of various ranatuerin analogs, including those with amino acid substitutions and truncations, has been successfully achieved using SPPS. nih.govgoogle.com

However, SPPS can be complex and expensive for large-scale production. frontiersin.org Innovations in synthetic methodologies are crucial for the therapeutic development of this compound. Future directions include optimizing SPPS protocols for higher efficiency and purity, particularly for longer and more complex peptide sequences. bachem.com Furthermore, exploring liquid-phase synthesis and recombinant DNA technology presents promising avenues for more cost-effective and scalable production. frontiersin.orgsmolecule.com Recombinant expression in host systems like Escherichia coli or yeast could enable the large-scale manufacturing required for clinical applications. smolecule.comremedypublications.com

Deeper Elucidation of Intricate Molecular and Cellular Mechanisms of Action

The primary mechanism of action for ranatuerin peptides is believed to be the disruption of microbial cell membranes. vulcanchem.comvulcanchem.com Their cationic nature facilitates interaction with the negatively charged bacterial surface, while their amphipathic α-helical structure allows for insertion into and permeabilization of the membrane, leading to cell death. vulcanchem.com Studies on ranatuerin analogs have shown that they can kill bacteria rapidly through this membrane disruption. mdpi.com

A key structural feature of many ranatuerin-2 (B1576050) peptides is the C-terminal cyclic domain known as the 'Rana box', formed by a disulfide bridge. mdpi.comgoogle.com Research on analogs of other ranatuerin-2 peptides where this 'Rana box' was removed or altered has shown a decrease in antimicrobial activity in some cases, suggesting its importance for bioactivity. nih.gov However, other studies have found the disulfide bridge and the Rana box to be dispensable for the antibacterial activity of some ranatuerin-2 peptides. mdpi.com Further investigation into the precise role of the cyclic structure of this compound is warranted. Future studies should employ advanced techniques like circular dichroism spectroscopy and solid-state NMR to understand how this compound and its analogs interact with and alter model bacterial membranes. nih.govgoogle.com Elucidating these intricate molecular interactions will be key to designing more effective and selective therapeutic agents.

Development of Advanced Analytical Platforms for High-Throughput Mechanistic Investigations

The discovery and optimization of antimicrobial peptides like this compound can be accelerated by the development of advanced analytical platforms for high-throughput screening. creative-biolabs.com Traditional methods for assessing antimicrobial activity can be time-consuming. High-throughput assays, such as those based on luminescence, can rapidly screen large libraries of peptide analogs for their efficacy against various microbial strains. springernature.com

Cell-free protein expression systems offer another innovative approach, allowing for the rapid production and screening of peptides without the need for cell culture. mdpi.com Platforms like the Surface Localized Antimicrobial Display (SLAD) can be used to identify novel antimicrobial peptides against specific pathogens. creative-biolabs.com For mechanistic studies, vesicle-based high-throughput screens can be employed to identify peptides that are highly active in permeabilizing lipid membranes, which is a key characteristic of ranatuerin peptides. nih.gov The integration of these high-throughput technologies into this compound research will enable a more rapid and comprehensive exploration of its structure-activity relationships.

Strategies to Address Challenges in Peptide Research (e.g., protease stability, scalable production)

A significant hurdle in the clinical development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. alliedacademies.orgbiosynth.com Several strategies are being explored to enhance the stability of antimicrobial peptides. These include the substitution of natural L-amino acids with their D-amino acid counterparts, which are not recognized by proteases. nih.gov Other chemical modifications like cyclization, terminal amidation or acetylation, and the attachment of polyethylene (B3416737) glycol (PEGylation) can also improve protease resistance. biosynth.combohrium.comcsic.es

The scalable production of peptides is another major challenge. frontiersin.org While chemical synthesis is effective for small quantities, it is often not economically viable for large-scale manufacturing. nih.gov Recombinant DNA technology, using host organisms like bacteria or yeast, offers a more cost-effective and scalable solution for producing large amounts of peptides like this compound. smolecule.comsustaine.orgdrug-dev.com Future research should focus on optimizing these production systems to achieve high yields of pure and active this compound.

ChallengePotential Strategies
Protease Instability D-amino acid substitution nih.gov, Cyclization bohrium.com, Terminal modifications (amidation, acetylation) bohrium.com, PEGylation mdpi.com
Scalable Production Optimized solid-phase peptide synthesis bachem.com, Recombinant DNA technology in hosts like E. coli or yeast frontiersin.orgsmolecule.comremedypublications.com

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Biology

A systems-level understanding of how this compound interacts with microbial cells requires the integration of various "omics" data, including genomics, proteomics, and metabolomics. While currently, there is a lack of specific multi-omics studies focused on this compound, this approach holds immense potential for future research.

By analyzing the changes in a microbe's complete set of genes (genomics), proteins (proteomics), and metabolic products (metabolomics) upon exposure to this compound, researchers can gain a holistic view of its effects. This can reveal not only the primary target (the cell membrane) but also any secondary intracellular targets or pathways that are disrupted. mdpi.com Bioinformatics platforms are being developed that can screen entire proteomes to identify potential antimicrobial peptide motifs and optimize them for clinical use, demonstrating the power of computational approaches in this field. researchgate.net Applying these systems biology approaches to this compound will be crucial for a comprehensive understanding of its mechanism of action and for identifying potential resistance mechanisms.

Expanding the Scope of this compound Analog Design Beyond Current Modalities

The design of novel this compound analogs is a key area for future research, aiming to improve its antimicrobial potency, selectivity, and stability. nih.gov Current strategies have focused on amino acid substitutions to enhance properties like cationicity and hydrophobicity, which are crucial for antimicrobial activity. frontiersin.orgmdpi.com For example, replacing acidic or neutral amino acids with basic residues like lysine (B10760008) can increase the peptide's positive charge, enhancing its interaction with bacterial membranes. frontiersin.org Similarly, introducing hydrophobic residues like tryptophan can promote the peptide's insertion into the lipid bilayer. mdpi.com

Future analog design should explore more innovative modifications. This could include the creation of truncated versions of this compound to identify the minimal active sequence, or the development of "stapled" peptides where the helical structure is reinforced to improve stability and activity. biosynth.com The 'Rana box' also presents a target for modification, where altering the size and composition of the cyclic domain could fine-tune the peptide's properties. nih.gov Studies on other ranatuerin-2 peptides have shown that removing the Rana box and amidating the C-terminus can compensate for any loss of activity. mdpi.com By systematically exploring these and other novel design modalities, it may be possible to develop this compound analogs with superior therapeutic profiles.

Modification StrategyRationale
Amino Acid Substitution Enhance cationicity (e.g., with Lysine) and hydrophobicity (e.g., with Tryptophan) to improve membrane interaction. mdpi.comfrontiersin.org
Truncation Identify the smallest possible active fragment of the peptide. nih.gov
'Rana Box' Modification Modulate activity and stability by altering the cyclic C-terminal domain. nih.gov
C-terminal Amidation Increase net positive charge and potentially compensate for modifications like Rana box removal. mdpi.com

Q & A

Q. What are the established methodologies for characterizing the structural properties of Ranatuerin-2AVb?

To characterize structural properties, researchers should employ tandem mass spectrometry (MS/MS) for sequence verification, nuclear magnetic resonance (NMR) for secondary structure elucidation, and circular dichroism (CD) to assess conformational stability under varying pH and temperature conditions. Cross-validation with X-ray crystallography or cryo-EM is recommended for high-resolution structural insights .

Q. What experimental protocols are recommended for evaluating this compound’s stability in biological matrices?

Stability studies should include incubation in serum-containing media at physiological temperatures (37°C) with time-course sampling. Use reverse-phase HPLC to quantify degradation products and LC-MS to identify metabolite formation. Include controls for enzymatic activity (e.g., protease inhibitors) to distinguish chemical vs. enzymatic degradation .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Document critical synthesis parameters: resin type (e.g., Wang resin for C-terminal amidation), coupling reagent efficiency (e.g., HBTU vs. DIC), and cleavage conditions (e.g., TFA/scavenger ratios). Validate batch consistency via HPLC purity (>95%), amino acid analysis, and endotoxin testing for in vivo applications .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported EC₅₀ values for this compound across different cell lines?

Systematically compare assay conditions: cell passage number, serum concentration, and incubation time. Perform dose-response curves with internal controls (e.g., reference inhibitors) and normalize data to cell viability (MTT/WST-1 assays). Use meta-analysis to identify confounding variables, such as batch-to-batch peptide variability or differences in receptor expression levels .

Q. How can computational modeling improve the design of this compound analogs with enhanced target specificity?

Apply molecular dynamics simulations to map binding interactions with target receptors (e.g., GPCRs) and off-target proteins. Use in silico mutagenesis to predict residue-specific contributions to affinity. Validate models with surface plasmon resonance (SPR) for kinetic analysis (ka/kd) and in vitro functional assays (e.g., cAMP modulation) .

Q. What methodologies address discrepancies in this compound’s pharmacokinetic profiles between rodent and primate models?

Conduct cross-species comparative studies with radiolabeled this compound to track absorption/distribution. Adjust for metabolic differences using hepatic microsome assays from each species. Incorporate physiologically based pharmacokinetic (PBPK) modeling to scale dosing regimens .

Methodological Guidance for Data Interpretation

Q. How should researchers statistically analyze dose-dependent effects of this compound in heterogeneous tissue samples?

Use non-linear regression models (e.g., sigmoidal dose-response in GraphPad Prism) to calculate EC₅₀/IC₅₀. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For heterogeneous tissues (e.g., tumor biopsies), integrate single-cell RNA sequencing to identify subpopulations with divergent responses .

Q. What validation steps are critical when this compound’s mechanism of action conflicts with existing pathway databases?

Combine CRISPR-Cas9 knockout of putative targets with phosphoproteomics to identify novel signaling nodes. Use orthogonal assays (e.g., immunofluorescence for translocation events, electrophysiology for ion channel effects) to confirm functional relevance. Cross-reference findings with independent datasets (e.g., GEO, ProteomeXchange) .

Ethical and Reporting Standards

Q. How can researchers transparently report negative or inconclusive results for this compound in preclinical studies?

Adhere to ARRIVE guidelines for in vivo studies, detailing sample size justification, randomization, and blinding. Use supplementary tables to publish raw data, including outlier analyses. Cite open-access repositories (e.g., Zenodo) to share unprocessed Western blot images or flow cytometry files .

Q. What criteria should govern the selection of this compound concentrations for toxicity studies in primary human cells?

Base concentrations on clinically relevant exposure levels (Cmax from PK studies) and safety margins (e.g., 10x therapeutic dose). Include positive controls (e.g., staurosporine for apoptosis) and assess multiple endpoints: membrane integrity (LDH release), mitochondrial stress (ATP levels), and genotoxicity (Comet assay) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.